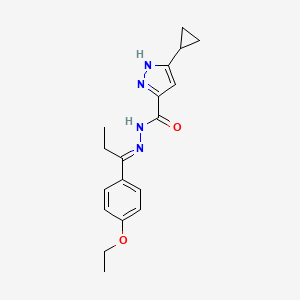

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide

Description

Properties

Molecular Formula |

C18H22N4O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

5-cyclopropyl-N-[(E)-1-(4-ethoxyphenyl)propylideneamino]-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C18H22N4O2/c1-3-15(12-7-9-14(10-8-12)24-4-2)19-22-18(23)17-11-16(20-21-17)13-5-6-13/h7-11,13H,3-6H2,1-2H3,(H,20,21)(H,22,23)/b19-15+ |

InChI Key |

VYYXGFFKAITZBO-XDJHFCHBSA-N |

Isomeric SMILES |

CC/C(=N\NC(=O)C1=NNC(=C1)C2CC2)/C3=CC=C(C=C3)OCC |

Canonical SMILES |

CCC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC=C(C=C3)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The most common method for synthesizing polysubstituted pyrazoles involves cyclocondensation between 1,3-diketones and hydrazines. For example, Girish et al. demonstrated a nano-ZnO-catalyzed reaction between ethyl acetoacetate and phenylhydrazine to yield 1,3,5-substituted pyrazoles in 95% yield. Adapting this protocol:

-

Reacting cyclopropyl-substituted hydrazine with a 1,3-diketone (e.g., ethyl 3-cyclopropyl-3-oxopropanoate).

-

Nano-ZnO catalysis in ethanol under reflux ensures rapid cyclization.

Example Reaction:

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

He et al. reported a 1,3-dipolar cycloaddition between ethyl α-diazoacetate and phenylpropargyl in the presence of zinc triflate, yielding pyrazole-5-carboxylates in 89% yield. For the target compound:

-

Generate a diazo intermediate from 3-cyclopropylpyrazole-5-carboxylic acid.

-

Cycloaddition with acetylenic ketones to install the carbohydrazide side chain.

Functionalization of the Pyrazole Core

Regioselective Cyclopropylation

The cyclopropyl group is introduced via two strategies:

-

Pre-functionalized hydrazines: Use cyclopropylhydrazine directly in cyclocondensation.

-

Post-synthetic modification: Perform nucleophilic substitution on a halogenated pyrazole intermediate using cyclopropylmagnesium bromide.

Example Protocol (Patent US9656965B2):

One-Pot Synthesis Approaches

Harigae et al. developed a one-pot method for 3,5-substituted pyrazoles using terminal alkynes, aldehydes, iodine, and hydrazines. Adapting this for the target compound:

-

React 4-ethoxybenzaldehyde with propiolic acid to form an acetylenic ketone.

-

Add cyclopropylhydrazine and molecular iodine in DMSO at 80°C for 6 hours.

Advantages:

Purification and Characterization

-

Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the E-isomer.

-

Spectroscopic Data:

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

Research indicates that (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide may exhibit significant therapeutic properties. Compounds with similar structural characteristics have shown:

- Antifungal Activity : Similar pyrazole derivatives have been studied for their antifungal properties against various pathogens, indicating a potential for this compound in treating fungal infections .

- Antioxidant Properties : Some studies suggest that pyrazole derivatives can act as antioxidants, reducing oxidative stress in biological systems .

Binding Affinity Studies

Preliminary data suggest that this compound may interact with specific biological targets, including enzymes and receptors. Binding affinity studies are crucial for understanding its pharmacological profile, particularly regarding:

- Cannabinoid Receptors : Cyclopropyl-containing compounds have been investigated for their interactions with cannabinoid receptors, which play a role in various physiological processes .

- Enzyme Inhibition : Research has shown that certain pyrazole derivatives can inhibit enzymes like xanthine oxidase, which is relevant in the treatment of gout and other metabolic disorders .

Antifungal Activity Evaluation

A study evaluated the antifungal activity of various pyrazole derivatives against five phytopathogenic fungi. The results indicated that certain derivatives exhibited promising antifungal effects, suggesting that (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide could be further explored in this context .

Enzyme Inhibition Studies

Research on pyrazole-based 1,3,4-oxadiazole derivatives demonstrated moderate inhibitory activity against xanthine oxidase. This highlights the potential of (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide as a candidate for further optimization in enzyme inhibition studies .

Mechanism of Action

The mechanism of action of (E)-3-cyclopropyl-N’-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key Observations :

- Electronic Effects : Ethoxy (Compound A) and methoxy (Compound D) groups donate electrons via resonance, enhancing stability and solubility. Chlorine in Compound C withdraws electrons, reducing reactivity .

- Steric Effects : The cyclopropyl group in Compound A introduces moderate steric hindrance, balancing conformational flexibility and rigidity .

Impact of Pyrazole Substituents

Key Observations :

Crystallographic and Computational Studies

- Single-Crystal X-ray Diffraction : Compounds A, B, and C exhibit planar pyrazole cores with (E)-configured imine bonds, confirmed via SHELXL refinement .

- DFT Calculations : For Compound C, hybrid B3LYP/6-311G∗∗ calculations revealed intramolecular charge transfer (ICT) between dichlorophenyl and pyrazole moieties . Similar studies predict Compound A’s ethoxy group stabilizes HOMO-LUMO gaps (~4.2 eV) .

Biological Activity

(E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide is a novel compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropyl group and a pyrazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide is C18H22N4O2, with a molecular weight of approximately 326.4 g/mol. The compound's structure is illustrated below:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit notable antitumor properties. Specifically, compounds similar to (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways, which are critical in tumor progression and metastasis .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been implicated in reducing pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide have shown promise against various bacterial strains. Similar compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. The presence of specific substituents, such as ethoxy groups or cyclopropyl rings, influences the interaction with biological targets. Research has indicated that modifications at the 5-position of the pyrazole ring can enhance potency against specific enzymes or receptors .

Comparative Analysis with Related Compounds

To provide a clearer understanding of the biological activity of (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide, a comparison with structurally related compounds is useful.

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| (E)-3-cyclopropyl-N'-(1-(naphthalen-1-yl)ethylidene)-1H-pyrazole-5-carbohydrazide | C19H18N4O | Antitumor activity |

| (E)-3-cyclopropyl-N'-(1-(4-chlorophenyl)propylidene)-1H-pyrazole-5-carbohydrazide | Varies | Antimicrobial properties |

The unique combination of functional groups in (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide may lead to distinct biological activities compared to these related compounds.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of various pyrazole derivatives, including those similar to (E)-3-cyclopropyl-N'-(1-(4-ethoxyphenyl)propylidene)-1H-pyrazole-5-carbohydrazide, against human breast cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation significantly more than standard chemotherapeutics, suggesting a potential role in cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms of pyrazole derivatives in a murine model of acute inflammation. The findings revealed that these compounds effectively reduced edema and inflammatory markers, underscoring their therapeutic potential in managing inflammatory diseases .

Q & A

Q. Key Considerations :

- Reaction Conditions : Optimal yields require inert atmospheres (e.g., nitrogen), solvents like ethanol/DMF, and temperatures between 60–80°C .

- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure purity >95% .

How is the compound characterized structurally and spectroscopically?

Basic Research Question

Characterization employs:

- FT-IR : Identifies functional groups (e.g., N-H stretch at 3200–3300 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹) .

- NMR :

- ¹H-NMR : Aromatic protons (δ 6.8–7.5 ppm), cyclopropyl CH₂ (δ 1.2–1.5 ppm), and ethoxy CH₃ (δ 1.3–1.4 ppm) .

- ¹³C-NMR : Pyrazole C=O (δ ~160 ppm), aromatic carbons (δ 110–150 ppm) .

- X-ray Diffraction : Confirms (E)-stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π–π stacking) .

Advanced Research Question

- DFT Calculations : B3LYP/6-311G** level theory optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- Solvent Effects : Polarizable Continuum Models (e.g., IEFPCM) simulate aqueous environments, revealing solvation effects on dipole moments and reactivity .

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., LP(N) → σ*(C-O) in the ethoxy group) .

Key Insight : Theoretical vibrational frequencies (e.g., C=O stretch) often show <5% deviation from experimental FT-IR data, validating computational models .

What strategies address contradictions between experimental and computational data?

Advanced Research Question

- Vibrational Mode Reassignment : Adjust scaling factors in DFT to align with observed FT-IR peaks (e.g., scaling factor 0.961 for B3LYP/6-311G**) .

- Solvent Model Validation : Compare IEFPCM vs. SMD solvent models to resolve discrepancies in NMR chemical shifts .

- Crystallographic Refinement : Use Hirshfeld surface analysis to validate hydrogen bonding patterns observed in X-ray vs. DFT-predicted geometries .

How is molecular docking used to predict biological activity?

Advanced Research Question

- Target Selection : Docking against enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or receptors (e.g., EGFR for anticancer studies) .

- Protocol :

- Protein Preparation (PDB: 1CX2 for COX-2) with removed water and added hydrogens.

- Ligand Optimization: MMFF94 force field minimizes compound geometry.

- Docking Software: AutoDock Vina with grid boxes centered on active sites .

- Validation : Compare binding scores (ΔG) with known inhibitors (e.g., indomethacin for COX-2) to assess potential .

Advanced Research Question

- Substituent Variation : Compare analogues with different aryl groups (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) to assess impact on antimicrobial IC₅₀ values .

- Pharmacophore Modeling : Identify critical moieties (e.g., hydrazide linkage, cyclopropyl group) using 3D-QSAR .

- In Vitro Assays : Test against bacterial strains (e.g., S. aureus ATCC 25923) or cancer cells (e.g., MCF-7) to correlate substituents with activity .

Key Finding : Ethoxy groups enhance solubility and bioavailability but may reduce binding affinity compared to electron-withdrawing substituents (e.g., Cl) .

What non-pharmacological applications exist for this compound?

Advanced Research Question

- Materials Science : Pyrazole derivatives exhibit fluorescence; DFT predicts λₑₘ at 450–500 nm, suggesting use in OLEDs .

- Catalysis : The hydrazide moiety can coordinate metals (e.g., Cu²⁺), enabling catalytic applications in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.